molecular formula C12H13NO4 B6595846 5,6-Dihydrodihydroxycarbaryl CAS No. 5375-49-5

5,6-Dihydrodihydroxycarbaryl

Cat. No.: B6595846
CAS No.: 5375-49-5
M. Wt: 235.24 g/mol
InChI Key: YFHMZQOVLAGRRU-UHFFFAOYSA-N
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Description

5,6-Dihydrodihydroxycarbaryl ( 5375-49-5) is a dihydrodiol metabolite of the broad-spectrum carbamate insecticide Carbaryl (Sevin®). It is formed in vivo through the oxidative metabolism of Carbaryl, a process primarily mediated by cytochrome P450 enzymes . Research has identified this metabolite as a key intermediate in the mammalian metabolic pathway, and it is a precursor for the formation of its glucuronide conjugate, which is a major biliary excretion product in rats . As a reference standard, this compound is valuable for investigating the environmental fate and toxicokinetics of Carbaryl. Studies focusing on the mechanisms of Carbaryl's absorption, distribution, metabolism, and excretion (ADME) rely on this metabolite to map biotransformation pathways and assess overall toxicological impact . Its role as a biomarker of exposure can also be explored in environmental and agricultural health research. This product is intended for research purposes in a controlled laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5,6-dihydroxy-5,6-dihydronaphthalen-1-yl) N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-13-12(16)17-10-4-2-3-8-7(10)5-6-9(14)11(8)15/h2-6,9,11,14-15H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHMZQOVLAGRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC=CC2=C1C=CC(C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863526
Record name 5,6-Dihydroxy-5,6-dihydronaphthalen-1-yl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5375-49-5
Record name 5,6-Dihydrodihydroxycarbaryl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005375495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-DIHYDRODIHYDROXYCARBARYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QK29S8TS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Pathways of 5,6 Dihydrodihydroxycarbaryl Formation

Glucuronidation of 5,6-Dihydrodihydroxycarbaryl

Glucuronidation is a major pathway for the metabolism of carbaryl (B1668338) and its hydroxylated metabolites, including this compound. health.milepa.gov In this process, a glucuronic acid molecule is attached to the hydroxyl groups of the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation results in the formation of a highly water-soluble glucuronide conjugate that can be readily excreted, primarily in the urine. health.milinchem.org

Studies in rats have specifically identified 5,6-dihydro-5,6-dihydroxycarbaryl glucuronide as a urinary metabolite, providing direct evidence for this conjugation pathway in mammals. inchem.org For most mammalian species, hydroxylation followed by glucuronidation represents a principal route for the detoxification and elimination of carbaryl. epa.gov It has been observed that at high doses of carbaryl, there can be a metabolic shift from sulfation towards glucuronidation, suggesting that glucuronidation is a high-capacity pathway. epa.gov

Sulfation of this compound

Sulfation is another significant conjugation reaction involved in the metabolism of carbaryl metabolites. health.mil This pathway involves the transfer of a sulfonate group from the donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl groups of the metabolite. The resulting sulfate (B86663) conjugates are water-soluble and are efficiently eliminated from the body. inchem.org

Glycosylation of this compound in Plant Systems

In plant systems, the conjugation of carbaryl metabolites follows a pathway analogous to glucuronidation and sulfation in animals, but with a different conjugating molecule. Instead of glucuronic acid or sulfate, sugars such as glucose are attached to the hydroxylated metabolites in a process known as glycosylation. who.intinchem.org

Research has shown that plants metabolize carbaryl to various products, including 5,6-dihydro-5,6-dihydroxy carbaryl. who.int These aglycones are then conjugated with sugars to form water-soluble beta-glycosides. inchem.org These glycosides represent the primary form in which carbaryl metabolites are stored and transported within the plant. The enzyme β-glucosidase can hydrolyze these conjugates, releasing the aglycone, 5,6-dihydro-5,6-dihydroxy carbaryl. inchem.org The fundamental metabolic transformation of carbaryl in plants mirrors that in animals, with the key distinction being the nature of the conjugating molecule, leading to glycosides rather than glucuronides or sulfates. inchem.org

Occurrence and Distribution of 5,6 Dihydrodihydroxycarbaryl

Detection in Mammalian Biological Matrices

The metabolism of carbaryl (B1668338) in mammals is a rapid process primarily aimed at detoxification and excretion. This biotransformation leads to the formation of several metabolites, including hydroxylated derivatives like 5,6-Dihydrodihydroxycarbaryl. These metabolites are often conjugated to enhance their water solubility and facilitate their removal from the body.

The primary route of elimination for carbaryl and its metabolites from the mammalian body is through urine and feces. researchgate.net Studies have shown that after oral administration, carbaryl is extensively metabolized, and its byproducts are excreted. While 1-naphthol (B170400) and its conjugates are the most abundantly identified metabolites in urine, hydroxylated forms of carbaryl are also present. health.milnih.gov

Research on the metabolism of carbaryl in rats has identified a "dihydroxycarbaryl glucuronide" as a biliary metabolite. acs.org The biliary excretion pathway suggests that this conjugate would subsequently be eliminated in the feces. The formation of a dihydroxy (dihydrodiol) metabolite is a known pathway for the detoxification of aromatic compounds. In the case of carbaryl, this involves the enzymatic addition of two hydroxyl groups to the naphthalene (B1677914) ring system, resulting in this compound, which is then typically conjugated with glucuronic acid before excretion.

The rapid excretion of carbaryl metabolites is a common finding across different mammalian species. For instance, in rats, a significant portion of an administered dose of carbaryl is eliminated within 24 to 48 hours. orst.edu This rapid clearance indicates an efficient metabolic process to convert carbaryl into more polar compounds like this compound and its conjugates for excretion.

Table 1: Detection of Carbaryl Metabolites in Mammalian Excreta

Species Matrix Detected Metabolite Reference
Rat Bile Dihydroxycarbaryl glucuronide acs.org
Human Urine 1-Naphthol (principal metabolite) health.milnih.gov
Rat Urine/Feces Rapidly excreted metabolites orst.edu

The presence of carbaryl and its metabolites in the milk of lactating animals has been a subject of investigation due to the potential for exposure to nursing offspring. Studies involving lactating cows have provided direct evidence of the formation of this compound.

In a study where a lactating cow was administered ¹⁴C-labeled carbaryl, radiolabeled residues were detected in the milk. acs.orgacs.org A major chloroform-extractable metabolite from this milk was tentatively identified as 5,6-dihydroxydihydro-carbaryl. acs.org This finding is significant as it confirms the in-vivo formation of this specific dihydrodiol metabolite and its partitioning into milk. The concentration of total radiolabeled residues in milk peaked around 6 hours after administration and was detectable for up to 60 hours. acs.org

Further studies on lactating goats have also shown that residues of carbaryl and its metabolites can be found in milk, fat, and meat. iaea.org While these studies did not specifically identify this compound, they support the general principle of carbaryl metabolite distribution in various tissues and milk. iaea.org The presence of carbaryl metabolites in milk is generally at low concentrations and transient. health.mil

Table 2: Findings of Carbaryl and its Metabolites in Milk

Animal Compound Administered Key Finding in Milk Reference
Lactating Cow ¹⁴C-Carbaryl Tentative identification of 5,6-dihydroxydihydro-carbaryl as a major metabolite. acs.org
Lactating Cow Carbaryl Radiolabeled residues detected for up to 60 hours post-administration. acs.orgacs.org
Lactating Goat ¹⁴C-Carbaryl Residues detected in milk, with highest levels 10 hours after feeding. iaea.org

Observation in Plant Metabolism

Plants, much like animals, possess enzymatic systems capable of metabolizing foreign compounds such as pesticides. The metabolism of carbaryl in plants involves a series of reactions including hydroxylation, hydrolysis, and conjugation. These processes lead to the formation of various metabolites, including hydroxylated carbaryl derivatives.

While specific identification of this compound in plants is not extensively documented in readily available literature, the formation of hydroxylated metabolites is a recognized pathway. acs.org Plant metabolism of carbaryl generally leads to the formation of glycoside conjugates of the metabolites, which are more water-soluble and can be stored in vacuoles or incorporated into plant structural materials. The degradation of carbaryl on plant surfaces and within plant tissues is influenced by factors such as plant species, age, and environmental conditions. orst.edu The primary goal of these metabolic transformations is to detoxify the pesticide. orst.edu

Isolation from Microbial Degradation Processes

Microorganisms in soil and water play a crucial role in the environmental degradation of pesticides like carbaryl. nih.gov Various bacterial and fungal species have been identified that can utilize carbaryl as a source of carbon and nitrogen, breaking it down into less complex and often less toxic substances. nih.govupm.edu.my

The microbial degradation of carbaryl typically begins with the hydrolysis of the ester linkage to form 1-naphthol and methylamine (B109427). researchmatters.innih.gov From 1-naphthol, the degradation pathway can proceed through several intermediates. Some bacterial strains, such as Pseudomonas species, metabolize 1-naphthol to 1,2-dihydroxynaphthalene. researchgate.netnih.gov Although this is a dihydroxy-naphthalene compound and not this compound, it demonstrates the capability of microbes to hydroxylate the naphthalene ring. The specific formation of this compound as a direct microbial metabolite of carbaryl is not as clearly established in the scientific literature as the 1-naphthol pathway. The efficiency of microbial degradation can be quite high, with some bacterial strains capable of degrading carbaryl within hours to days. nih.govresearchmatters.in

Distribution within Environmental Compartments

The environmental fate of this compound is intrinsically linked to the distribution and degradation of its parent compound, carbaryl. Carbaryl itself has been detected in various environmental compartments, including soil, surface water, and groundwater, due to its widespread use in agriculture and home gardening. orst.eduwikipedia.org

As a polar, hydroxylated metabolite, this compound would be expected to be more water-soluble than carbaryl. This increased water solubility would influence its mobility in the environment. It is likely to be more mobile in soil and have a higher potential to leach into groundwater compared to the parent compound. However, its persistence is expected to be low, as such polar metabolites are often susceptible to further microbial degradation. The breakdown of carbaryl in surface water is influenced by factors like pH and the presence of microorganisms, with hydrolysis being a key degradation process. orst.edu The formation of this compound would be one of the initial steps in the aqueous degradation pathway of carbaryl under certain conditions.

Analytical Methodologies for 5,6 Dihydrodihydroxycarbaryl and Its Conjugates

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 5,6-Dihydrodihydroxycarbaryl and its conjugates from complex sample matrices such as tissues, milk, and environmental samples. The choice of chromatographic method depends on the analytical objective, whether it is for screening, quantification, or purification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its suitability for polar and thermally labile compounds. A notable method has been developed for the determination of free and conjugated forms of carbaryl (B1668338) metabolites, including this compound, in biological matrices like milk, eggs, and animal tissues. fao.orgregulations.gov

Interactive Data Table: HPLC Method for Carbaryl Metabolites

ParameterConditionReference
Sample TypesRaw milk, eggs, cow and poultry tissues fao.orgregulations.gov
ExtractionAcetone, acetonitrile, and water mixture fao.orgregulations.gov
HydrolysisMild acid hydrolysis (converts conjugates to free forms and 5,6-dihydro-5,6-dihydroxycarbaryl to 5-hydroxycarbaryl) fao.orgregulations.gov
CleanupLiquid-liquid partitioning (Dichloromethane, followed by Acetonitrile/Hexane) fao.org
Stationary PhaseC18 Reverse-Phase Column fao.org
Mobile Phase40% methanol (B129727) in water fao.org
DetectionPost-column derivatization with fluorescence detector fao.orgregulations.gov
Limit of Quantitation (LOQ)0.02 ppm regulations.gov

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) is another powerful separation technique, though its application to a polar compound like this compound often requires derivatization to increase volatility and thermal stability. epa.gov While direct analysis of underivatized phenols on a GC system with a Flame Ionization Detector (FID) is possible, the dihydroxy nature of this specific metabolite makes it a challenging candidate for such an approach. epa.gov

Metabolite identification studies for carbaryl have utilized GC coupled with mass spectrometry (GC-MS). inchem.orgnih.gov For effective GC analysis, derivatization is a key step. Common derivatizing agents for hydroxyl groups include silylating agents (e.g., BSTFA) to form trimethylsilyl (B98337) ethers or other reagents like pentafluorobenzyl bromide (PFBBr) to form PFB ethers, which are highly responsive to an Electron Capture Detector (ECD). epa.gov The choice of column is also critical, with fused-silica capillary columns of varying polarities (e.g., DB-5MS) being standard for separating complex mixtures. epa.govmdpi.com

Interactive Data Table: General GC Parameters for Polar Analytes

ParameterDescriptionReference
DerivatizationRequired to increase volatility and thermal stability. Agents include silylating reagents (for GC-MS/FID) or PFBBr (for GC-ECD). epa.gov
Column TypeFused-silica capillary column (e.g., 5% phenyl methyl silicone) epa.govmdpi.com
Carrier GasHelium or Hydrogen mdpi.com
DetectorFlame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometer (MS) epa.govnih.gov

Thin-Layer Chromatography (TLC) for Screening and Fractionation

Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative screening and fractionation of carbaryl metabolites. fao.org In metabolic studies, two-dimensional TLC has been successfully used to identify metabolites by comparing their migration (Rf values) with those of known reference standards. fao.org

TLC is a planar chromatographic technique where a stationary phase, such as silica (B1680970) gel or alumina, is coated on a plate of glass or plastic. wvu.edu The sample is spotted on the plate, which is then developed in a sealed chamber containing a suitable mobile phase. umlub.pl The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. wvu.edu Less polar compounds generally travel further up the plate (higher Rf value) than more polar compounds. wvu.edu

For visualization, UV-active compounds can be seen under a UV lamp, often on plates containing a fluorescent indicator. wvu.edu Alternatively, various spray reagents can be used to produce colored spots for specific classes of compounds. illinois.edu TLC is particularly useful for rapidly screening multiple samples and for isolating fractions for subsequent analysis by more definitive techniques like mass spectrometry. researchgate.net

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high selectivity and sensitivity for both quantification and structural confirmation. rsc.org It is almost always coupled with a chromatographic inlet, such as liquid or gas chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for quantifying trace levels of organic molecules in complex matrices. rsc.org In studies of carbaryl metabolism, electrospray ionization (ESI) LC-MS has been used to identify various metabolites. fao.org

A typical LC-MS/MS protocol for this compound would involve sample extraction and cleanup, followed by separation on a reverse-phase HPLC column (e.g., C18). nih.gov The column eluent is introduced into the mass spectrometer's ion source, where molecules are ionized, typically using ESI in either positive or negative mode. fao.orgnih.gov

For quantification, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the molecular ion of the target analyte), which is then fragmented in a collision cell. A second quadrupole selects a specific product ion unique to the analyte for detection. mdpi.com This process provides exceptional specificity and reduces chemical noise, enabling very low detection limits. mdpi.com

Interactive Data Table: Illustrative LC-MS/MS Protocol Parameters

ParameterCondition/SettingReference
LC ColumnReverse-phase C18 nih.gov
Mobile PhaseGradient of water and organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate nih.gov
Ionization SourceElectrospray Ionization (ESI), positive or negative mode fao.org
MS Analysis ModeMultiple Reaction Monitoring (MRM) nih.gov
Precursor Ion (Q1)Selects the m/z of the ionized target molecule mdpi.com
Product Ion (Q3)Selects the m/z of a specific fragment ion for detection mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the structural elucidation of unknown compounds, such as novel metabolites. Unlike low-resolution mass spectrometry, HRMS instruments (e.g., Orbitrap, Q-TOF) can measure mass with extremely high accuracy, typically better than 5 parts per million (ppm). chromatographyonline.commdpi.com

This high mass accuracy allows for the determination of the elemental formula of an ion, which is a critical first step in identifying an unknown compound. chromatographyonline.com For a metabolite like this compound, HRMS can confidently confirm its elemental composition (C12H13NO4). nih.gov

Furthermore, when coupled with fragmentation techniques (MSn or tandem MS), HRMS provides high-resolution data for both the precursor and product ions. lcms.cz Analyzing the exact masses of the fragment ions provides detailed structural information, helping to pinpoint the locations of functional groups and confirm the identity of the metabolite. lcms.cznih.gov This capability is crucial for distinguishing between isomers, which have the same nominal mass but different structures. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules, including metabolites like this compound. While mass spectrometry can provide molecular weight and fragmentation data, NMR offers an unambiguous confirmation of the molecular structure, including the precise arrangement of atoms and their stereochemical relationships.

For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for complete structural verification.

¹H NMR Spectroscopy : The proton NMR spectrum would provide key information. The aromatic protons on the naphthalene (B1677914) ring system would appear in the downfield region (typically δ 6.5-8.0 ppm). The protons on the saturated portion of the ring containing the diol (hydroxyl groups) would resonate further upfield. The protons attached to the carbons bearing the hydroxyl groups (H-5 and H-6) would have characteristic chemical shifts and their coupling constants (J-values) would be crucial for determining their relative stereochemistry (cis or trans). The methyl group of the N-methylcarbamate moiety would appear as a distinct singlet or a doublet (if coupled to the N-H proton) in the upfield region (around δ 2.5-3.0 ppm).

¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct signals for each of the 12 carbons in the molecule. The carbonyl carbon of the carbamate (B1207046) group would be the most downfield signal (δ 150-160 ppm), followed by the aromatic carbons. The carbons bonded to the hydroxyl groups (C-5 and C-6) would have characteristic shifts in the δ 60-80 ppm range.

2D NMR Techniques : To definitively assign all proton and carbon signals and confirm the structure, several 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, which is essential for confirming the connectivity within the dihydroxydihydronaphthalene ring system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule, such as linking the carbamate group to the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment is particularly important for confirming the stereochemistry of the diol. The spatial proximity of protons, irrespective of their bonding, generates cross-peaks. For this compound, NOESY can confirm whether the H-5 and H-6 protons are on the same side (cis) or opposite sides (trans) of the ring by observing their NOE correlations with other nearby protons. ipb.pt

The following table outlines the expected NMR data for the structural confirmation of this compound based on general principles of NMR spectroscopy.

Table 1: Predicted NMR Data for this compound

Atom/Group Technique Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling Constants (J, Hz) Purpose
Aromatic Protons ¹H NMR ~6.5 - 8.0 Doublets, Triplets Confirms the aromatic ring system.
H-5, H-6 Protons ¹H NMR ~4.0 - 5.0 Doublets of doublets Confirms presence and stereochemistry of the diol. J-values indicate cis/trans relationship.
Methyl Protons (N-CH₃) ¹H NMR ~2.5 - 3.0 Singlet or Doublet Identifies the N-methyl group of the carbamate.
Carbonyl Carbon (C=O) ¹³C NMR ~150 - 160 Singlet Confirms the carbamate functional group.
Aromatic Carbons ¹³C NMR ~110 - 150 Singlets Identifies the carbons of the naphthalene core.
C-5, C-6 Carbons ¹³C NMR ~60 - 80 Singlets Confirms the carbons bearing the hydroxyl groups.

Sample Preparation and Hydrolysis Strategies for Conjugated Metabolites

In biological systems such as animals, this compound is often present as a conjugate, primarily with glucuronic acid or sulfate (B86663). inchem.orgscribd.com These conjugated forms are more water-soluble, facilitating their excretion. To analyze the total amount of the metabolite, a hydrolysis step is required to cleave the conjugate and release the free form of this compound. The choice of hydrolysis method is critical as it can impact the accuracy and reliability of the quantification.

Common biological matrices where conjugated metabolites of carbaryl are found include urine, milk, and various tissues like liver and kidney. inchem.orgfao.org Sample preparation typically involves an initial extraction from the matrix, followed by hydrolysis.

Hydrolysis Strategies:

Enzymatic Hydrolysis : This is generally the milder and more specific method. It involves the use of enzymes that selectively cleave the conjugate linkages.

β-glucuronidase : This enzyme is used to hydrolyze glucuronide conjugates.

Arylsulfatase : This enzyme is used to cleave sulfate conjugates. Often, a mixture of both enzymes is used to ensure the cleavage of both types of conjugates. The hydrolysis is typically performed at a controlled pH (around 5-7) and temperature (e.g., 37°C) for several hours. nih.govmdpi.com

Acid Hydrolysis : This method involves heating the sample extract with a strong acid (e.g., hydrochloric acid) to break the conjugate bonds. While effective, acid hydrolysis is a harsher method and can lead to the degradation or transformation of the target analyte. mdpi.com For instance, one analytical method developed for carbaryl metabolites in milk and tissues involves a mild acid hydrolysis step that converts 5,6-dihydro-5,6-dihydroxycarbaryl into 5-hydroxycarbaryl. fao.org While this allows for quantification, it measures a transformation product rather than the original metabolite.

Following hydrolysis, the sample is typically subjected to a clean-up procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering substances before instrumental analysis. fao.orgnih.gov

Table 2: Comparison of Hydrolysis Strategies for Conjugated this compound

Strategy Reagents/Enzymes Conditions Advantages Disadvantages Reference
Enzymatic Hydrolysis β-glucuronidase, Arylsulfatase pH 5-7, 37°C, several hours High specificity, mild conditions, preserves the original analyte structure. More expensive, can be time-consuming, enzyme activity can vary. nih.gov, mdpi.com

| Acid Hydrolysis | Hydrochloric Acid (HCl) | Elevated temperature (e.g., 90°C) | Fast, inexpensive, effective for robust conjugates. | Non-specific, harsh conditions can degrade or alter the analyte (e.g., conversion to 5-hydroxycarbaryl). | fao.org, mdpi.com |

Challenges and Advancements in Analytical Detection and Quantification

The analysis of this compound presents several challenges, but ongoing advancements in analytical chemistry are providing more robust and sensitive solutions.

Challenges:

Conjugation : The primary challenge is the extensive conjugation of the metabolite in biological samples. This necessitates the hydrolysis step, which adds complexity and potential for error to the analytical workflow. Incomplete hydrolysis can lead to an underestimation of the metabolite concentration.

Analyte Instability : As noted, this compound can be unstable under certain analytical conditions, such as harsh acid hydrolysis, which can convert it to other compounds like 5-hydroxycarbaryl. fao.org This makes method development crucial to ensure the measured analyte is representative of what was originally in the sample.

Matrix Effects : Biological samples like milk, urine, and liver are complex matrices containing numerous compounds that can interfere with the detection and quantification of the target analyte, a phenomenon known as the matrix effect. mdpi.com This requires extensive sample clean-up and validation using matrix-matched standards.

Lack of Commercial Standards : The availability of certified reference standards for conjugated metabolites can be limited, making direct quantification of the conjugates challenging and often necessitating the measurement of the aglycone (the non-sugar part) after hydrolysis.

Advancements:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : The coupling of liquid chromatography with tandem mass spectrometry has become the gold standard for quantifying low levels of metabolites in complex matrices. LC-MS/MS offers high sensitivity and selectivity, allowing for the detection of trace amounts of this compound and its derivatives. fao.orgmdpi.com The use of techniques like multiple reaction monitoring (MRM) minimizes interferences from the matrix.

Optimized Hydrolysis Protocols : Research continues to refine hydrolysis procedures. The development of serial hydrolysis methods, which may involve an initial enzymatic step followed by a mild acid step, aims to maximize the recovery of all forms of the metabolite while minimizing degradation. mdpi.com

Comprehensive Metabolite Profiling : Modern analytical approaches aim not just to quantify a single metabolite but to profile a range of related compounds simultaneously. Methods have been developed to determine the sum of carbaryl and its major metabolites, including this compound, which is often required for regulatory purposes and comprehensive risk assessment. fao.orgregulations.gov

High-Resolution Mass Spectrometry (HRMS) : The use of HRMS offers the ability to identify unknown metabolites and confirm structures with high mass accuracy, aiding in the discovery and characterization of new metabolic pathways for carbaryl.

Environmental Fate and Biotransformation of 5,6 Dihydrodihydroxycarbaryl

Microbial Degradation Pathways of 5,6-Dihydrodihydroxycarbaryl

The microbial breakdown of carbaryl (B1668338) is a key process in its environmental dissipation. nih.govresearchgate.net While direct studies on the microbial degradation of this compound are limited, the metabolic pathways established for carbaryl provide a foundational understanding. The initial step in carbaryl degradation is typically the hydrolysis of the carbamate (B1207046) ester linkage to yield 1-naphthol (B170400). researchmatters.innih.govnih.gov Subsequently, microbial enzymes further transform 1-naphthol and other intermediates.

A variety of soil and aquatic microorganisms have been identified for their capacity to degrade carbaryl and its primary metabolite, 1-naphthol. These microorganisms are considered key players in the eventual breakdown of hydroxylated metabolites like this compound. Genera of bacteria such as Pseudomonas, Arthrobacter, Bacillus, and Rhizobium have demonstrated the ability to utilize carbaryl as a carbon and/or nitrogen source. researchmatters.innih.govnih.gov Fungal genera including Aspergillus, Fusarium, and Trichoderma are also known to metabolize carbaryl. nih.gov

For instance, Pseudomonas sp. strains have been shown to efficiently degrade carbaryl, initiating the process with a carbaryl hydrolase to produce 1-naphthol. researchmatters.innih.gov While these studies primarily focus on the parent compound, it is the enzymatic machinery of these microbes that would be responsible for the further degradation of metabolites like this compound.

Table 1: Microbial Genera Implicated in Carbaryl Degradation

Microbial GenusTypeReference
PseudomonasBacterium researchmatters.innih.govnih.gov
ArthrobacterBacterium nih.gov
BacillusBacterium nih.gov
RhizobiumBacterium nih.gov
AspergillusFungus nih.gov
FusariumFungus nih.gov
TrichodermaFungus nih.gov

The biotransformation of carbaryl and its derivatives is driven by specific enzymatic activities. The initial hydrolysis of carbaryl is catalyzed by carbaryl hydrolase . researchmatters.innih.gov Following the formation of 1-naphthol, hydroxylases and dioxygenases play a crucial role in the aromatic ring cleavage. nih.govresearchgate.net

In the context of this compound, its formation from carbaryl is a result of dihydroxylation, an oxygenase-mediated reaction. The subsequent degradation of this diol would likely involve further enzymatic action. Ring-cleavage dioxygenases are responsible for breaking open the aromatic structure, leading to intermediates that can enter central metabolic pathways. nih.govresearchgate.net For example, studies on Pseudomonas species have identified that 1-naphthol is converted to 1,2-dihydroxynaphthalene, which is then cleaved by a dioxygenase. nih.govresearchgate.net It is plausible that a similar enzymatic attack would occur on the dihydroxylated naphthalene (B1677914) ring of this compound.

Photolytic Degradation Considerations

Photolysis, or degradation by light, is another significant pathway for the transformation of pesticides in the environment. The photolytic degradation of carbaryl has been shown to produce various products, including 1-naphthol and different naphthoquinones. nih.govresearchgate.net The rate and products of photolysis can be influenced by the presence of photosensitizers in the water, such as dissolved natural organic matter (NOM) and nitrate. nih.govacs.org

Hydrolytic Stability and Transformation in Aquatic Systems

The stability of a chemical in water, and its tendency to undergo hydrolysis, is a key factor in its environmental persistence. Carbaryl is known to be unstable under alkaline conditions, readily hydrolyzing to 1-naphthol. nih.govresearchgate.net Its hydrolysis is pH-dependent, being stable in acidic water but degrading rapidly at pH levels above neutral. epa.govinchem.org

Table 2: Half-life of Carbaryl Hydrolysis at Different pH Levels

pHHalf-lifeReference
5~1600 days epa.gov
7~12 days epa.govusda.gov
9~3.2 hours epa.govusda.gov

The hydrolytic stability of this compound has not been specifically reported. However, the fundamental carbamate ester linkage is still present in the molecule, suggesting that it would also be susceptible to pH-dependent hydrolysis, similar to the parent compound. The addition of hydroxyl groups to the naphthalene ring might influence the rate of this hydrolysis.

Sorption and Mobility in Soil Environments

The extent to which a compound binds to soil particles (sorption) versus its movement through the soil with water (mobility) is crucial for determining its potential to contaminate groundwater. Carbaryl is generally considered to have low to moderate mobility in soils. orst.edumdpi.com Its sorption is influenced by the soil's organic matter content and texture. researchgate.netmdpi.com Higher organic matter content generally leads to increased sorption and reduced mobility. researchgate.net

Specific sorption coefficients for this compound are not documented. However, the introduction of two hydroxyl groups would increase the polarity of the molecule compared to carbaryl. Generally, an increase in polarity leads to lower sorption to organic matter and potentially higher mobility in soil. Therefore, it can be hypothesized that this compound may be more mobile in soil environments than its parent compound, carbaryl. Further research is necessary to establish the specific sorption and mobility characteristics of this metabolite.

Comparative Metabolism of Carbaryl Leading to 5,6 Dihydrodihydroxycarbaryl

In Vivo Metabolism Across Mammalian Species

In mammals, carbaryl (B1668338) is extensively metabolized through several key pathways, including ring hydroxylation, hydrolysis of the carbamate (B1207046) ester linkage, and N-methyl oxidation. The formation of 5,6-dihydrodihydroxycarbaryl is a result of arene oxide formation, a pathway that is prominent in several mammalian species. This metabolite and others are typically conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion.

Dairy Cattle Metabolic Conversion and Excretion

In dairy cattle, carbaryl is rapidly metabolized and eliminated. Studies have shown that after administration, residues of carbaryl and its metabolites are found in milk and tissues, but they are cleared relatively quickly. The primary route of excretion is through the urine. While specific quantitative data on this compound excretion in dairy cattle is limited, the general metabolic pathways are considered to be similar to those in other mammals, which would include the formation of hydroxylated metabolites. inchem.org

Metabolic Similarities and Differences in Plant Systems

Plants also metabolize carbaryl, primarily as a detoxification mechanism. Generally, the biotransformation of pesticides in plants is qualitatively similar to that in animals, involving processes like oxidation and hydrolysis. nih.gov However, a key difference lies in the fate of the metabolites. Plants lack the efficient excretory systems found in animals and instead store terminal degradation products as conjugates or incorporate them into their cellular structures. nih.gov While plants can hydroxylate carbaryl, the formation of this compound is not a commonly reported pathway. The primary metabolic routes in plants often involve glycosylation of the parent compound or its hydrolytic products.

Contrasting Microbial Biotransformation Routes

Microbial degradation of carbaryl presents a stark contrast to the metabolic pathways observed in mammals. The initial step in most bacterial and fungal degradation of carbaryl is the hydrolysis of the carbamate ester bond to yield 1-naphthol (B170400), methylamine (B109427), and carbon dioxide. nih.gov This is fundamentally different from the initial epoxidation and hydroxylation reactions that lead to this compound in mammals.

Following the initial hydrolysis, microorganisms further degrade 1-naphthol through various ring-cleavage pathways. For example, some Pseudomonas species metabolize 1-naphthol to 1,2-dihydroxynaphthalene, which is then cleaved and funneled into central metabolic pathways. nih.gov This route involves dihydroxy intermediates, but these are distinct from the this compound formed in mammals. The microbial pathways are primarily aimed at utilizing carbaryl as a source of carbon and nitrogen. nih.gov

Factors Influencing Metabolic Diversity

Several factors contribute to the observed diversity in carbaryl metabolism across different species and biological systems.

Enzyme Profiles: The presence and activity of specific enzymes, particularly cytochrome P450 monooxygenases, are critical determinants of the metabolic fate of carbaryl. Different species possess varying profiles of P450 isozymes, which can lead to quantitative and qualitative differences in metabolite formation. For instance, the specific P450s responsible for the epoxidation of the naphthalene (B1677914) ring in mammals may be absent or have low activity in certain microorganisms or plants.

Enzyme Induction: Exposure to carbaryl or other xenobiotics can induce the expression of metabolic enzymes. This induction can alter the rate and profile of carbaryl metabolism. For example, carbaryl has been shown to be a weak inducer of hepatic microsomal enzymes in mammals. inchem.org

Physiological State: The physiological condition of an organism, such as its nutritional status, can influence metabolic rates.

Route of Administration: The way an organism is exposed to carbaryl can affect the metabolic profile. For example, dermal absorption may lead to different initial metabolic steps compared to oral ingestion. inchem.org

Future Research Directions on 5,6 Dihydrodihydroxycarbaryl

Elucidation of Undefined Enzymatic Steps

The biotransformation of carbaryl (B1668338) into its various metabolites is a multi-step process involving several enzymes. While the initial hydrolysis of carbaryl is well-understood, the specific enzymatic reactions leading to dihydroxylated forms like 5,6-Dihydrodihydroxycarbaryl are not fully elucidated.

The degradation of carbaryl is often initiated by the enzyme carbaryl hydrolase, which cleaves the ester bond to produce 1-naphthol (B170400) and methylamine (B109427). nih.govasm.org In many bacteria, 1-naphthol is then hydroxylated by 1-naphthol-2-hydroxylase to form 1,2-dihydroxynaphthalene, which is further metabolized. asm.orgnih.gov In mammals, metabolism often proceeds through hydroxylation of the naphthalene (B1677914) ring by cytochrome P450 enzymes, forming metabolites such as 4-hydroxycarbaryl (B1330417) and 5-hydroxycarbaryl. researchgate.net

However, the precise enzymes and reaction sequences that lead to the formation of the 5,6-dihydroxy metabolite remain a significant knowledge gap. It is hypothesized that a sequence of hydroxylation events occurs, but the specific monooxygenase or dioxygenase enzymes responsible, their substrate specificity, and their kinetic parameters have not been characterized. Future research must focus on isolating and characterizing these enzymes from relevant organisms to understand the conditions under which this compound is formed.

Table 1: Known and Undefined Enzymes in Carbaryl Biotransformation

Biotransformation StepKnown EnzymesResearch Gaps
Initial Hydrolysis Carbaryl Hydrolase nih.govasm.orgCharacterization in a wider range of species.
Mono-hydroxylation Cytochrome P450 Isoforms (in mammals) researchgate.netIdentification of specific P450 isoforms responsible for 5- and 6-position hydroxylation.
Di-hydroxylation 1-Naphthol-2-Hydroxylase (in bacteria, forms 1,2-dihydroxynaphthalene) asm.orgIdentification and characterization of the enzyme(s) that produce the 5,6-dihydroxy configuration.
Ring Cleavage Gentisate Dioxygenase (downstream of 1-naphthol) nih.govElucidation of pathways if the 5,6-dihydroxy intermediate is formed directly from the carbaryl structure before hydrolysis.

Development of Advanced Analytical Techniques for Trace Analysis

Detecting and quantifying this compound in environmental and biological samples is challenging due to its expected low concentrations and the complexity of the matrices. The development of highly sensitive and selective analytical methods is paramount for future research.

Traditional methods may lack the sensitivity needed for trace metabolite analysis. epa.gov Modern analytical chemistry has moved towards powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), which offer superior sensitivity and specificity for identifying pesticide residues and their metabolites. nih.gov Sample preparation is a critical step, with methods like the Quick Easy Cheap Effective Rugged and Safe (QuEChERS) approach being widely adopted for their efficiency in extracting a broad range of pesticides from complex food and environmental matrices. nih.gov

For even more challenging analyses, high-resolution mass spectrometry (HRMS) combined with liquid chromatography (LC) is being employed. acs.org This approach allows for suspect screening, where potential metabolites can be tentatively identified based on their accurate mass even without a pure analytical standard. acs.org Future work should focus on optimizing these advanced methods specifically for this compound, which includes synthesizing analytical standards, developing specific MS/MS transitions, and validating the methods across various matrices like soil, water, and biological tissues. chromatographyonline.comchromatographyonline.com

Table 2: Comparison of Analytical Techniques for Metabolite Detection

TechniqueAdvantagesDisadvantagesRelevance for this compound
GC-MS/MS High sensitivity, excellent for volatile compounds. encyclopedia.pubOften requires derivatization for polar metabolites.Potentially suitable after derivatization to increase volatility.
LC-MS/MS Ideal for polar, non-volatile compounds; high sensitivity and selectivity. nih.govSusceptible to matrix effects that can suppress or enhance ion signals. scilit.comHighly suitable for direct analysis in aqueous extracts and biological fluids.
LC-HRMS Enables identification of unknown compounds without standards; provides high confidence in structural confirmation. acs.orgHigher instrument cost; more complex data analysis.Essential for confirming the identity of the metabolite in complex samples and for screening for other unknown metabolites.

Comprehensive Environmental Modeling of Metabolite Dynamics

Understanding the environmental fate of this compound requires sophisticated modeling that can predict its formation, transport, and persistence. Current environmental risk assessments often focus on the parent pesticide, but metabolites can have different properties and toxicities.

The environmental persistence of carbaryl itself is highly variable, with its degradation being dependent on factors like pH, temperature, and microbial activity. nih.gov For instance, the hydrolysis half-life of carbaryl is just 3.2 hours at a pH of 9 but extends to 12 days at a pH of 7. usda.gov Its mobility in soil is also complex, influenced by the soil's organic matter content. researchgate.net

Comprehensive environmental models must evolve to incorporate the dynamics of key metabolites. This involves creating models that couple the degradation of the parent compound with the formation and subsequent degradation of its metabolites. Such models would need to account for the unique physicochemical properties of this compound, including its water solubility, sorption coefficient (Koc), and degradation rates under various aerobic and anaerobic conditions in both soil and aquatic systems. usda.gov Integrating these multi-layered data points will allow for a more accurate prediction of where the metabolite will accumulate and how long it will persist in the environment.

Table 3: Key Parameters for Environmental Modeling of Metabolite Dynamics

ParameterInfluence on Metabolite FateResearch Need
Sorption Coefficient (Koc) Determines mobility in soil and potential for leaching into groundwater.Experimental determination of the Koc value for this compound.
Hydrolysis Rate Affects persistence in aquatic environments, highly pH-dependent. usda.govMeasurement of hydrolysis rates at various environmentally relevant pH levels and temperatures.
Photolysis Rate Governs degradation in sunlit surface waters.Quantification of the direct and indirect photolysis quantum yields.
Biodegradation Half-Life Dictates persistence in microbially active soil and water. nih.govLaboratory and field studies to measure degradation rates in different soil types and aquatic systems.

Exploration of Novel Biotransformation Pathways

The known metabolic pathways of carbaryl may not represent the full extent of its biotransformation in the environment. The vast diversity of microorganisms in soil and water suggests that novel, uncharacterized pathways for the degradation of carbaryl and its metabolites likely exist.

Research into the biotransformation of other complex organic molecules has revealed novel enzymatic reactions and metabolic routes. nih.govwur.nl For carbamates and other pesticides, carboxylesterases are known to be involved in hydrolysis, but their full potential and diversity in environmental microorganisms are still being explored. nih.govresearchgate.net Future research should aim to discover microorganisms capable of degrading carbaryl through alternative mechanisms. This could involve "metagenomic" approaches, where DNA is extracted directly from environmental samples to find new genes encoding for novel catabolic enzymes.

The exploration of these pathways could lead to the identification of more efficient degradation routes or pathways that result in less toxic byproducts. For example, a pathway that rapidly mineralizes the entire carbaryl molecule, including the naphthalene rings of metabolites like this compound, would be highly beneficial for bioremediation purposes. Engineered microorganisms expressing newly discovered enzyme systems could be developed for targeted cleanup of contaminated sites. nih.gov

Table 4: Research Approaches for Discovering Novel Biotransformation Pathways

ApproachDescriptionPotential Outcome
Enrichment Culturing Isolating microorganisms from contaminated sites using carbaryl or its metabolites as the sole carbon source. nih.govDiscovery of new bacterial or fungal strains with unique degradative capabilities.
Metagenomics Sequencing DNA directly from environmental samples to identify genes for novel enzymes (e.g., hydrolases, oxygenases).Identification of novel catabolic genes and pathways without the need to culture the organisms.
Metabolomics Using advanced analytical techniques (e.g., LC-HRMS) to screen for all possible metabolites produced by an organism or microbial community. acs.orgRevealing unexpected intermediate and final products, suggesting alternative transformation routes.
Enzyme Bio-prospecting Screening enzyme libraries or environmental gene libraries for activity against carbaryl and its metabolites.Discovery of specific enzymes with high efficiency or novel reaction mechanisms for bioremediation applications.

Q & A

Integrating this compound into natural product total synthesis workflows

  • Answer : Use retrosynthetic analysis to identify key disconnections where the compound’s regioselectivity can simplify steps (e.g., constructing fused rings). Optimize protecting groups (e.g., TBS ethers for hydroxyls) to prevent side reactions during coupling steps .

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